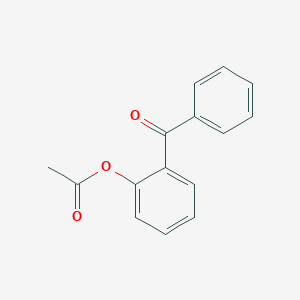

2-Acetoxybenzophenone

Description

Contextualization within the Acyl Benzophenone (B1666685) Derivative Landscape

2-Acetoxybenzophenone belongs to the class of compounds known as acyl benzophenone derivatives. These are characterized by a benzophenone core—a diaryl ketone consisting of two phenyl rings attached to a carbonyl group—with an acyl group substituent. The position of this acyl group significantly influences the molecule's properties. In the case of this compound, an acetoxy group (–OCOCH₃) is located at the ortho-position (the 2-position) of one of the phenyl rings.

This ortho-substitution distinguishes it from its isomers, 3-acetoxybenzophenone (B77388) and 4-acetoxybenzophenone, where the acetoxy group is at the meta and para positions, respectively. The proximity of the acetoxy group to the benzophenone carbonyl in the 2-position introduces unique steric and electronic interactions that are absent in the other isomers.

A key reaction that highlights the landscape of acyl benzophenone derivatives is the Fries rearrangement and its photochemical counterpart, the photo-Fries rearrangement . wikipedia.orgtestbook.comlscollege.ac.in In these reactions, an aryl ester rearranges to a hydroxy aryl ketone. wikipedia.orgtestbook.comlscollege.ac.in For this compound, this rearrangement, particularly the photo-Fries variant, can lead to the formation of dihydroxy-acylophenones. The reaction is known to be selective for the ortho and para positions, and the choice between the two can be influenced by reaction conditions such as temperature and solvent. wikipedia.orglscollege.ac.in In non-polar solvents, the ortho product is often favored. lscollege.ac.in

The table below summarizes the structural differences between the acetoxybenzophenone isomers.

| Compound Name | CAS Number | Molecular Formula | Position of Acetoxy Group |

| This compound | 138711-39-4 | C₁₅H₁₂O₃ | Ortho |

| 3-Acetoxybenzophenone | 13324-18-0 | C₁₅H₁₂O₃ | Meta |

| 4-Acetoxybenzophenone | 13031-44-2 | C₁₅H₁₂O₃ | Para |

This table presents the basic structural information for the isomers of acetoxybenzophenone.

Significance of the Acetoxy Functionality in Modulating Molecular Reactivity

The acetoxy functionality at the ortho-position of this compound is not merely a passive substituent; it actively modulates the molecule's reactivity, especially its photochemical behavior. The proximity of the acetoxy group to the carbonyl group allows for the possibility of intramolecular interactions that are not possible in the meta and para isomers.

Upon absorption of light, benzophenone derivatives are typically excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is often the key reactive intermediate in many photochemical reactions. In this compound, the acetoxy group can influence the properties of these excited states.

One of the most significant intramolecular processes for this compound is the photo-Fries rearrangement . wikipedia.org This reaction proceeds through a radical mechanism, where the initial excitation of the molecule leads to the homolytic cleavage of the ester bond, generating a phenoxy radical and an acyl radical. These radicals, held in close proximity by the solvent cage, can then recombine at the ortho or para positions of the phenyl ring to yield hydroxy-acylophenones. The efficiency and pathway of this rearrangement are a direct consequence of the acetoxy group's presence and position.

Furthermore, the acetoxy group can influence the potential for intramolecular energy transfer . The energy absorbed by the benzophenone chromophore can potentially be transferred to the acetoxy group, or the interaction between the two can open up new deactivation pathways for the excited state, thereby affecting the molecule's fluorescence and phosphorescence properties. The study of such intramolecular processes is crucial for understanding the fundamental photophysics of substituted aromatic ketones. nih.govpsu.eduaps.orgresearchgate.net

Rationale for Dedicated Academic Investigation of this compound

The unique structural and reactive characteristics of this compound make it a compelling subject for dedicated academic investigation for several reasons.

Firstly, it serves as an excellent model system for studying intramolecular photochemical reactions . The well-defined spatial relationship between the carbonyl and acetoxy groups allows for detailed investigation of proximity effects on reaction mechanisms, such as the photo-Fries rearrangement. rsc.org By comparing its behavior to its meta and para isomers, researchers can isolate and understand the specific consequences of ortho-substitution.

Secondly, this compound and its rearrangement products, dihydroxybenzophenones, are relevant to the development of photosensitizers and photostabilizers . googleapis.comnih.govmdpi.comfrontiersin.org Benzophenone derivatives are known to act as photosensitizers, molecules that can absorb light and transfer the energy to other molecules, thereby initiating a chemical reaction. Understanding how the acetoxy group modulates the photophysical properties of the benzophenone core is essential for designing new photosensitizers with tailored properties. The hydroxy-ketone products of the Fries rearrangement are themselves a class of compounds used as UV absorbers and photostabilizers in polymers.

Finally, the study of this compound contributes to the broader field of organic synthesis and the development of new synthetic methodologies. wikipedia.orgmdpi.comorganic-chemistry.org The selective functionalization of aromatic rings is a cornerstone of organic chemistry, and the photo-Fries rearrangement offers a pathway to achieve this under specific conditions. Investigating the scope and limitations of this reaction for substrates like this compound can lead to the discovery of new and efficient ways to construct complex organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

(2-benzoylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-11(16)18-14-10-6-5-9-13(14)15(17)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTANZQQBIQFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449734 | |

| Record name | 2-ACETOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138711-39-4 | |

| Record name | 2-ACETOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Acetoxybenzophenone

Conventional and Emerging Synthetic Routes

The preparation of 2-acetoxybenzophenone can be achieved through straightforward, conventional methods, primarily involving the modification of a pre-existing benzophenone (B1666685) core. Alongside these established routes, the fundamental principles of benzophenone synthesis, such as Friedel-Crafts acylation, remain a cornerstone for creating the essential scaffold.

Strategic Acetylation Approaches from 2-Hydroxybenzophenone (B104022)

The most direct and common synthesis of this compound involves the acetylation of its precursor, 2-hydroxybenzophenone. This transformation is a classic esterification reaction where the hydroxyl group of 2-hydroxybenzophenone is converted into an acetate (B1210297) ester.

Strategic approaches to this acetylation typically involve reacting 2-hydroxybenzophenone with an acetylating agent in the presence of a base or catalyst. Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. The choice of base can range from milder options like pyridine (B92270) to stronger ones, depending on the desired reaction rate and conditions. For instance, the treatment of a hydroxybenzophenone derivative with acetic acid can furnish the corresponding acetoxybenzophenone. researchgate.net This method is efficient and generally provides high yields of the desired product.

The reaction mechanism involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acetylating agent. The base serves to deprotonate the phenol (B47542), increasing its nucleophilicity, and to neutralize the acidic byproduct (e.g., acetic acid or hydrochloric acid) generated during the reaction.

Table 1: Reagents for Acetylation of 2-Hydroxybenzophenone

| Acetylating Agent | Catalyst/Base | Byproduct |

| Acetic Anhydride | Pyridine, DMAP | Acetic Acid |

| Acetyl Chloride | Triethylamine | Triethylammonium Chloride |

Application of Friedel-Crafts Acylation in Benzophenone Synthesis (General Principles)

The Friedel-Crafts acylation is a fundamental and versatile method for synthesizing benzophenones and their derivatives. iitk.ac.in This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. iitk.ac.invedantu.com

The general principle for synthesizing a benzophenone scaffold via this method is the reaction of benzene (B151609) (or a substituted benzene derivative) with benzoyl chloride, using a Lewis acid such as aluminum chloride (AlCl₃) as the catalyst. vedantu.com The reaction proceeds through several key steps:

Formation of the Electrophile: The Lewis acid catalyst activates the acyl halide by coordinating to the carbonyl oxygen, leading to the formation of a highly electrophilic acylium ion. vedantu.com

Electrophilic Attack: The acylium ion then attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. vedantu.com

Deprotonation: A weak base, often the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the benzophenone product. The catalyst is regenerated in this step. vedantu.com

While highly effective, the Friedel-Crafts acylation has limitations. The aromatic ring must not be deactivated by strong electron-withdrawing groups, and the reaction can be prone to rearrangements in some cases, although this is less common with acylation than with alkylation. For synthesizing substituted benzophenones, the regioselectivity is governed by the directing effects of the substituents already present on the aromatic rings. For example, the reaction of toluene (B28343) with benzoyl chloride in the presence of FeCl₃ yields benzophenone derivatives. iitk.ac.in

Novel Catalytic Systems for Related Benzophenone Derivative Synthesis

Recent advancements in catalysis have opened new avenues for the synthesis of benzophenone derivatives, often under milder conditions and with greater functional group tolerance than traditional methods. Photoredox and transition metal catalysis are at the forefront of these innovations, enabling novel C-H functionalization and cross-coupling strategies.

Photoredox Catalysis in C-H Acylation and Functionalization

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under mild conditions. nih.gov This strategy has been successfully applied to the C-H acylation of various substrates to form ketones, including benzophenone analogues.

A common approach involves the dual catalysis of a photocatalyst and a nickel catalyst. rsc.orgresearchgate.net In these systems:

A photocatalyst (often an iridium or ruthenium complex, but sometimes an organic dye or even a benzophenone derivative) absorbs light and enters an excited state. nih.govrsc.org

The excited photocatalyst can then engage in an electron transfer event with a substrate or a catalyst to generate a radical species. For acylation, acyl radicals can be generated from precursors like aldehydes or α-keto acids. nih.govmdpi.com

This radical can then participate in a nickel-catalyzed cross-coupling cycle to acylate a C-H bond. rsc.org

For instance, the acylation of benzylic C-H bonds has been achieved using a combination of a benzophenone-derived photosensitizer and a nickel catalyst. researchgate.net Similarly, photoredox catalysis has been employed for the C-H acylation of indoles using dual palladium and iridium catalysis. nih.gov These methods provide a powerful alternative to traditional approaches, often avoiding harsh reagents and high temperatures. nih.gov

Table 2: Components in a Typical Photoredox/Nickel Dual Catalytic System for Acylation

| Component | Role | Example |

| Photocatalyst | Light absorption, initiates electron transfer | Ir(ppy)₃, 4-Acetoxybenzophenone |

| Metal Co-catalyst | Cross-coupling cycle | NiBr₂, Ni(cod)₂ |

| Acyl Source | Provides the acyl group | Aldehydes, α-Keto Acids, Acid Chlorides |

| Substrate | Compound to be acylated | Toluene derivatives, N-arylamines |

Transition Metal-Mediated Syntheses of Benzophenone Analogues

Transition metals like palladium, nickel, and iron play a crucial role in modern organic synthesis, including the construction of benzophenone scaffolds. researchgate.netbeilstein-journals.org These methods often involve cross-coupling reactions or directed C-H activation.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. For instance, a palladium-catalyzed, oxime ether-directed ortho-benzoylation has been developed using benzoylformic acid as the acyl source, facilitated by a photoredox co-catalyst under light. mdpi.com This method allows for the synthesis of various non-symmetric benzophenone derivatives. mdpi.com

Nickel-Catalyzed Reactions: As mentioned in the context of photoredox catalysis, nickel is highly effective in mediating C-H functionalization and cross-coupling reactions. researchgate.netbeilstein-journals.org Dual nickel and photoredox catalysis can achieve the C-H acylation of substrates like N-alkyl-N-aryl amines and ethers. researchgate.net

Iron-Mediated Synthesis: Iron catalysts offer a less expensive and more environmentally benign alternative to precious metals. Iron-mediated syntheses of benzophenone derivatives have been reported, showcasing the utility of this earth-abundant metal. researchgate.net

These transition metal-catalyzed reactions provide powerful tools for creating complex benzophenone analogues with high selectivity, often under mild conditions that are compatible with a wide range of functional groups. nih.gov

Precursor Development and Stereochemical Control in Benzophenone Scaffold Construction

The construction of complex molecules containing a benzophenone scaffold often requires careful planning of precursor synthesis and control over stereochemistry, especially when chiral centers are present in the final target.

Precursor development focuses on creating starting materials that are suitably functionalized for subsequent transformations. For example, in the synthesis of poly(p-phenylene) (PPP), a processible, stereoregular precursor polymer containing acetoxy groups was developed. caltech.edu This precursor was synthesized via a transition-metal-catalyzed polymerization that provided stereochemical control, and the resulting polymer could then be aromatized to yield the final PPP material. caltech.edu This strategy highlights how controlling the stereochemistry of a precursor can be critical to the properties of the final product.

Stereochemical control in reactions that build or modify the benzophenone scaffold is essential for synthesizing enantiomerically pure products. Asymmetric catalysis is a key strategy to achieve this. While not always applied directly to benzophenone synthesis, principles from related fields are informative. For example:

Chiral Catalysis in Photoreactions: The combination of photochemistry with chiral catalysts, such as Lewis acids or Brønsted acids, can induce enantioselectivity in reactions involving radical intermediates. chinesechemsoc.org

Kinetic Resolution: In a kinetic resolution, a chiral catalyst reacts at different rates with the two enantiomers of a racemic starting material, allowing for their separation. diva-portal.org This principle could be applied to a racemic benzophenone derivative bearing a reactive functional group.

Diastereoselective Synthesis: When a molecule already contains a chiral center, new stereocenters can often be introduced with high diastereoselectivity. The synthesis of complex natural products often relies on such substrate-controlled stereoselection. beilstein-journals.org

Developing precursors with specific stereochemistry or employing asymmetric catalytic methods allows for the synthesis of complex, optically active molecules built upon the benzophenone framework.

Rational Design of Substituted Benzoic Acid and Phenol Precursors

The most prominent route to 2-hydroxybenzophenone, the key intermediate for this compound, is the Fries rearrangement of phenyl benzoate (B1203000) and its derivatives. researchgate.netrsc.org This reaction involves the intramolecular acyl migration of a phenolic ester to the aromatic ring, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to yield a mixture of ortho- and para-hydroxyaryl ketones. sigmaaldrich.comorganic-chemistry.org The rational design of precursors for this reaction centers on the selection of appropriately substituted phenols and benzoic acids, which combine to form the initial phenyl ester.

The electronic and steric nature of substituents on both the phenolic and benzoic acid moieties significantly influences the regioselectivity and rate of the rearrangement. ccsenet.org The reaction involves an electrophilic attack on the phenol ring by an acylium cation; therefore, electron-donating groups on the phenol ring generally accelerate the reaction. ccsenet.org

Key findings from studies on the Fries rearrangement include:

Effect of Acyl Group: The nature of the acyl group affects the ratio of ortho- to para-isomers. In the rearrangement of various phenyl esters, the proportion of the ortho-isomer tends to increase with the size and chain branching of the acyl group. rsc.org For instance, phenyl benzoates generally yield a higher proportion of the para-rearranged product compared to phenyl acetates under similar conditions. rsc.org

Effect of Ring Substituents: Substituents on the phenyl ring of the ester dictate the position of acyl migration. For p-substituted phenyl esters, the acyl group can only migrate to the ortho position. rsc.org For phenyl esters with electron-donating groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃), a mixture of ortho and para products is typically formed. ccsenet.org Conversely, electron-withdrawing groups such as chloro (-Cl) or nitro (-NO₂) on the phenyl ring tend to favor the formation of the ortho-rearranged product. ccsenet.org

Catalyst and Temperature: The choice of catalyst and reaction temperature can also steer the selectivity. For example, in the rearrangement of p-tolyl esters, titanic chloride has been shown to be a more active catalyst than aluminum chloride in solution. rsc.org Temperature also plays a crucial role in determining the ortho/para product ratio, with lower temperatures often favoring the para isomer.

An alternative to the Fries rearrangement is the direct Friedel-Crafts acylation of phenols with substituted benzoic acids, often in the presence of catalysts like zinc chloride and phosphorus oxychloride. researchgate.net This method also allows for the rational design of precursors to achieve specific substitution patterns on the final 2-hydroxybenzophenone scaffold.

The following table summarizes the influence of precursor structure and conditions on the Fries rearrangement, which is pivotal for synthesizing the 2-hydroxybenzophenone intermediate.

Stereochemical Influences on Mechanochemical Precursor Synthesis (e.g., Benzopinacol (B1666686) Architectures)

Mechanochemical synthesis, which utilizes mechanical energy from grinding or milling to induce chemical reactions, is an emerging green chemistry technique that often proceeds in the absence of bulk solvents. rsc.orgresearchgate.net This methodology has been successfully applied to a range of organic transformations, including the synthesis of benzophenone derivatives. acs.orgnih.gov While specific research on the stereocontrolled mechanochemical synthesis of this compound precursors is limited, the principles of stereochemical influence can be effectively illustrated by examining related systems, particularly the rearrangement of benzopinacol architectures.

Benzopinacol, a dimeric structure formed from the photoreduction of benzophenone, exists as diastereomers (meso and d,l forms). Its rearrangement to benzopinacolone (triphenylacetophenone) is a classic example of a reaction where precursor stereochemistry dictates the product outcome. acs.org In the acid-catalyzed pinacol (B44631) rearrangement, the anti-periplanar alignment required for the 1,2-migration of a phenyl group means that different diastereomers of the starting diol can lead to different products or reaction rates.

The relevance to mechanochemistry is highlighted by studies demonstrating the solvent-free, proton-catalyzed pinacol rearrangement of benzopinacol. acs.org In a solid-state or mechanochemical environment, the conformational constraints are more pronounced than in solution. The initial stereochemical configuration of the precursor is therefore paramount. If a mechanochemical process were designed to synthesize a complex benzophenone derivative via a pinacol-type rearrangement, controlling the stereochemistry of the diol precursor (analogous to benzopinacol) would be essential for controlling the structure of the final product.

The potential advantages of a mechanochemical approach include:

Solvent-Free Conditions: Reduces environmental impact and can prevent solvent molecules from interfering with the reaction. youtube.com

Enhanced Reactivity: High localized temperatures and pressures generated during milling can accelerate reactions and enable transformations that are difficult in solution. researchgate.net

Access to Novel Products: The unique reaction environment can sometimes lead to different product distributions or novel compounds not accessible through conventional methods. youtube.com

For example, mechanochemical McMurry coupling reactions using TiCl₄ and zinc have been developed for the synthesis of tetraphenylethylene (B103901) from benzophenone with excellent yields under solvent-free conditions. rsc.org This demonstrates the feasibility of complex C-C bond formations involving benzophenone under ball milling. Applying stereochemical control to such mechanochemical processes, perhaps through chiral auxiliaries or catalysts, represents a frontier in the synthesis of complex architectures derived from benzophenone precursors.

The following table outlines examples of mechanochemical reactions relevant to benzophenone and related architectures, underscoring the potential of this synthetic approach.

Elucidation of Chemical Reactivity and Mechanistic Pathways

Photochemical and Photoredox Reactivity

2-Acetoxybenzophenone, like other benzophenone (B1666685) derivatives, functions as a photosensitizer, a molecule that can absorb light and transfer the energy to another molecule, thereby initiating a photochemical reaction. wikipedia.orgrsc.org Its utility stems from the photophysical properties of the benzophenone chromophore. Upon absorption of ultraviolet light, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). It then rapidly undergoes a highly efficient process called intersystem crossing (ISC) to a long-lived triplet state (T₁).

This triplet state is the key to its photosensitizing ability. It possesses a diradical character (an unpaired electron on both the carbonyl oxygen and the carbonyl carbon) and has sufficient energy to activate other molecules. Research has highlighted the effectiveness of benzophenone derivatives in various photochemical processes. For instance, in certain photochemical cross-coupling reactions designed for C-C bond formation, this compound was identified as a catalyst that surpassed the performance of others evaluated in the study. researchgate.net Furthermore, the related isomer, 4-acetoxybenzophenone, has been synthesized and used as a model compound specifically to analyze the properties of triplet sensitizers, underscoring the role of the acetoxybenzophenone structure in this capacity. rsc.org

A primary mechanistic pathway through which excited-state benzophenones operate is Hydrogen Atom Transfer (HAT). nih.gov HAT is a fundamental process where a hydrogen atom (both a proton and an electron) is transferred in a single step from a substrate to the photosensitizer. mdpi.comrsc.org The driving force for this reaction is the relative bond dissociation energies (BDEs) of the C-H bond in the substrate and the O-H bond that would be formed in the resulting ketyl radical. mdpi.com

In the context of this compound, its photo-excited triplet state is a potent hydrogen abstractor. The process can be generalized as follows:

Photoexcitation: this compound absorbs a photon and forms its excited triplet state (BP*).

HAT: The excited benzophenone (BP*) abstracts a hydrogen atom from a suitable donor molecule (R-H), generating a benzophenone ketyl radical and a substrate-derived radical (R•).

This mechanism is central to metallaphotocatalysis strategies that merge benzophenone HAT photocatalysis with other catalytic cycles. acs.org For example, strategies have been developed where a benzophenone derivative initiates the formation of a carbon-centered radical from an alkyl bromide by mediating a HAT event, which then engages with a nickel catalyst to form new carbon-carbon bonds. acs.orgtorvergata.it This ability to generate radicals from otherwise unreactive C-H bonds makes HAT a powerful tool for C-H functionalization. mdpi.comnih.gov

Beyond energy transfer and HAT, photosensitizers like this compound can also participate in single-electron transfer (SET) processes. In SET, the excited photosensitizer either donates an electron to an acceptor (reductive quenching) or accepts an electron from a donor (oxidative quenching). This changes the oxidation state of the reaction partners and is a cornerstone of photoredox catalysis. nih.gov

In dual catalytic systems, which merge photoredox catalysis with another catalytic platform (such as transition metal catalysis), the photosensitizer's role is often to modulate the electronic structure of the second catalyst. princeton.edu The process typically follows one of two main pathways:

Oxidative Quenching Cycle: The excited photosensitizer (*PC) is quenched by an oxidant, generating a more highly oxidizing form of the photocatalyst (PC⁺) and a reduced species. The PC⁺ then oxidizes another component of the system to return to its ground state.

Reductive Quenching Cycle: The excited photosensitizer (*PC) is quenched by a reductant (e.g., a sacrificial electron donor), creating a more highly reducing form of the photocatalyst (PC⁻). This PC⁻ species can then reduce a substrate or another catalyst to close the catalytic cycle. nih.gov

The specific pathway depends on the redox potentials of the excited photosensitizer and the other species present in the reaction mixture. This ability to facilitate electron transfer allows for the activation of substrates that are not directly accessible through HAT mechanisms. nih.gov

The combination of photoredox catalysis with transition metal catalysis, often termed metallaphotoredox catalysis, has become a powerful strategy in synthesis. princeton.edu In these systems, benzophenone derivatives can serve as the photocatalytic component. The general mechanism leverages the synergy between the two catalytic cycles. torvergata.it

A representative mechanism proceeds as follows:

Light Absorption: The benzophenone derivative absorbs light and forms its excited triplet state.

HAT or SET: The excited benzophenone initiates a reaction via either HAT to generate a radical from a substrate or SET to alter the oxidation state of the transition metal catalyst.

Transition Metal Catalysis: The radical species generated or the newly formed oxidation state of the metal catalyst then enters a separate, well-established catalytic cycle (e.g., a Ni-catalyzed cross-coupling). For example, a C-centered radical generated via HAT can be intercepted by a low-valent metal complex (e.g., Ni⁰ or Niˡ) in an oxidative addition step.

Reductive Elimination: The resulting high-valent metal intermediate (e.g., Niᴵᴵᴵ) undergoes reductive elimination to form the final product and regenerate the low-valent metal catalyst. acs.org

Photocatalyst Regeneration: The benzophenone ketyl radical (formed during HAT) or the altered-state photosensitizer (from SET) is returned to its ground state by a complementary redox event, allowing the photocatalytic cycle to continue.

This dual approach enables the use of simple starting materials for complex bond formations under mild conditions, expanding the scope of what is possible with either catalytic system alone. princeton.educam.ac.uk

Hydrolytic Degradation and Kinetic Analysis

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent carboxylic acid (acetic acid) and alcohol (2-hydroxybenzophenone). This process can be catalyzed by either acid or base. viu.ca

Under acidic conditions, the hydrolysis of esters typically proceeds via the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). researchgate.netyoutube.com This mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is rapidly and reversibly protonated by an acid (e.g., H₃O⁺). This step activates the carbonyl carbon, making it more electrophilic. youtube.com

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This is typically the rate-determining step of the reaction. viu.ca

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, converting the -OR' group into a better leaving group (-OHR'⁺).

Elimination: The protonated alcohol (acetic acid in this case, formed from the acetate (B1210297) group) is eliminated, and the carbonyl group is reformed, yielding the protonated final product (2-hydroxybenzophenone).

Deprotonation: The protonated product is deprotonated by a water molecule to give the final alcohol product and regenerate the acid catalyst.

Studies on the related isomer, 4-acetoxybenzophenone, have confirmed that this hydrolysis occurs in the presence of acid (generated in situ from TiCl₄ and trace water), with the reaction rate being accelerated by heat. nih.gov The kinetics of such reactions are typically first-order with respect to the ester and first-order with respect to the acid, consistent with the AAC2 pathway. tau.ac.il

Mechanochemical Activation and C-C Bond Scission

Mechanochemistry involves the use of mechanical force to induce chemical reactions. iust.ac.ir This approach can lead to unique reaction pathways that are not readily accessible through conventional solution-based chemistry.

Research on benzopinacol (B1666686), a dimer of benzophenone, has demonstrated that mechanical force can induce the homolytic cleavage of the central carbon-carbon (C-C) bond. nih.govresearchgate.net When incorporated into a polymer chain and subjected to mechanical stress, such as ultrasonication in solution, the benzopinacol mechanophore cleaves to produce two benzophenone molecules. nih.govresearchgate.net This process is a type of reverse pinacol (B44631) coupling reaction. acs.org The cleavage of the C-C bond results in the formation of diphenyl hydroxymethyl radicals, which can subsequently convert to benzophenone. nih.gov

This force-induced bond scission is a key principle in the design of mechanophores, which are molecular units that respond to mechanical stress in a specific and predictable manner. researchgate.net The ability of benzopinacol to cleave into benzophenone under mechanical load highlights its potential as a force-sensitive probe in materials science. nih.govresearchgate.net

The stereochemistry of the mechanophore can have a significant impact on the rate of mechanochemical bond cleavage. In studies involving diastereomers of benzopinacol (meso and R,R/S,S enantiomers) incorporated into a poly(methyl acrylate) backbone, it was found that the R,R/S,S enantiomers undergo C-C bond scission approximately 1.4 times faster than the meso diastereomer. nih.govresearchgate.net

This difference in reaction rates is attributed to the spatial arrangement of the hydroxyl groups. nih.gov In the R,R isomer, the two hydroxyl groups are positioned syn to each other, allowing for the formation of an intramolecular hydrogen bond. As mechanical force is applied, this hydrogen bond is thought to become shorter and stronger, which in turn lowers the maximum force required to cleave the central C-C bond. In contrast, the hydroxyl groups in the meso isomer are in an anti conformation, preventing the formation of such a stabilizing hydrogen bond. nih.govresearchgate.net These findings underscore the crucial role that non-covalent interactions and stereochemistry play in directing the outcome of mechanochemical reactions. nih.gov

Other Pertinent Reaction Pathways

Benzophenone and its derivatives can undergo oxidative transformations, particularly under the influence of advanced oxidation processes (AOPs) or photochemical conditions. These reactions are relevant to the environmental fate of these compounds.

For example, benzophenone-3 (BP-3), a related compound, has been shown to be degraded by aqueous ferrate(VI) (Fe(VI)). nih.gov The oxidation of BP-3 by Fe(VI) leads to the formation of products such as 4-methoxybenzophenone (B1664615) and a 4-methoxybenzoyl cation. nih.gov The rate of this reaction is pH-dependent, with the reaction between HFeO4- and the dissociated form of BP-3 being the controlling factor. nih.gov

Furthermore, the UV/H2O2 process is an effective AOP for the degradation of benzophenone derivatives. mdpi.com In this process, the photolysis of hydrogen peroxide generates highly reactive hydroxyl radicals that can oxidize organic compounds. mdpi.com The exposure of an aqueous solution of benzophenone to UV or sunlight can also lead to the formation of hydroxylated derivatives, such as 3-hydroxybenzophenone (B44150) and 4-hydroxybenzophenone, with the concurrent generation of hydrogen peroxide. nih.gov This suggests that benzophenone may act as a photosensitizer, generating reactive oxygen species that can then hydroxylate the aromatic rings. nih.gov

Reductive Conversion Investigations

The reductive conversion of benzophenones is a well-studied area, typically proceeding through two sequential one-electron reduction steps. researchgate.net This general mechanism serves as a foundational model for understanding the behavior of substituted derivatives like this compound.

The initial step involves a reversible one-electron reduction to form a stable radical anion. researchgate.netkisti.re.kr The second stage is an irreversible reduction of this radical, which generates an unstable benzhydrol dianion. researchgate.net This process has been investigated using techniques like cyclic voltammetry for a range of substituted benzophenones. researchgate.netuit.nomdpi.com While specific data for the 2-acetoxy derivative is not detailed in these extensive studies, the general pathway is applicable. The nature and position of substituents significantly influence the reduction potential. researchgate.netias.ac.in

For halogenated benzophenones, a reductive cleavage of the carbon-halogen bond is a competing reaction pathway. researchgate.netkisti.re.kr In the case of acetoxy-substituted benzophenones, specific reductive pathways have been explored. For instance, ω-acetoxybenzophenones can be reduced using reagents like sodium amalgam or aluminum isopropoxide. mdma.ch This reduction yields substituted β-hydroxyphenylethanols, which can subsequently be oxidized to form aldehydes. mdma.ch

The electrochemical behavior and the influence of substituents on the reduction potential of benzophenones are summarized in the table below.

| Reductive Step | Description | Influencing Factors | Typical Technique |

| First Reduction | Reversible, one-electron transfer | Substituent electronic effects (electron-donating/withdrawing groups) | Cyclic Voltammetry |

| Second Reduction | Irreversible, one-electron transfer | Stability of the resulting dianion | Cyclic Voltammetry |

| Reductive Cleavage | Bond breaking (e.g., C-Halogen) | Nature of the substituent and bond strength | Preparative-scale electrolysis |

This table summarizes the general principles of benzophenone reduction based on electrochemical studies of various derivatives. researchgate.netkisti.re.krias.ac.in

Probing Electrophilic and Nucleophilic Reactivity through Quantum Chemical Descriptors

The reactivity of benzophenone derivatives is intrinsically linked to their electronic structure, which can be quantified by several key descriptors. ijacskros.com The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO indicates the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ijacskros.com

For substituted benzophenones, a direct linear relationship has been established between the experimentally measured electrochemical reduction potentials and the DFT-calculated LUMO energies. researchgate.net This finding underscores the power of quantum chemical descriptors in predicting reactivity, as a lower LUMO energy corresponds to a molecule that is more easily reduced. researchgate.net

Other global reactivity descriptors provide further insight:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons. ijacskros.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. Softer molecules (lower η) are generally more reactive. ijacskros.com

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. ijacskros.com

Molecular Electrostatic Potential (MEP): Creates a color-coded map of electrostatic potential on the molecular surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrevlett.com

Studies on various benzophenone derivatives have shown that these descriptors effectively predict how different substituents modulate the reactivity of the core structure. ijacskros.comresearchgate.net Although a specific computational analysis for this compound is not extensively reported in these studies, the established principles for its parent compound and other derivatives provide a robust framework for its analysis.

| Quantum Chemical Descriptor | Significance in Reactivity | Interpretation for Benzophenones |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates nucleophilicity (electron-donating ability) | Higher EHOMO suggests a greater tendency to react with electrophiles. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electrophilicity (electron-accepting ability) | Lower ELUMO correlates with a greater ease of reduction. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Indicator of overall chemical reactivity and stability | A smaller gap suggests higher reactivity. ijacskros.com |

| Chemical Potential (μ) | Tendency to gain or lose electrons | Higher μ indicates a better nucleophile. ijacskros.com |

| Chemical Hardness (η) & Softness (σ) | Resistance to change in electron configuration | Lower hardness (higher softness) indicates higher reactivity. ijacskros.com |

| Electrophilicity Index (ω) | Global electrophilic nature | A higher value indicates a stronger electrophile. ijacskros.com |

This table outlines key quantum chemical descriptors and their general role in predicting the reactivity of benzophenone derivatives. researchgate.netijacskros.com

Advanced Spectroscopic Characterization and Computational Chemical Analysis

Multi-Technique Spectroscopic Approaches for Structural and Mechanistic Insights

A comprehensive spectroscopic approach is essential for the unambiguous structural determination and understanding of the mechanistic aspects of 2-Acetoxybenzophenone. Each technique provides a unique piece of the puzzle, from atomic connectivity and functional group identification to electronic transitions and molecular mass verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily ¹H and ¹³C. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities provides detailed information about the connectivity of atoms and the conformational arrangement of the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the acetyl methyl protons. The protons on the two phenyl rings will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the influence of the carbonyl and acetoxy groups, these aromatic signals will exhibit complex splitting patterns. The methyl protons of the acetoxy group are expected to appear as a sharp singlet in the upfield region (around δ 2.1-2.3 ppm), a characteristic chemical shift for an acetyl group.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the benzophenone (B1666685) moiety is expected to resonate at a significantly downfield chemical shift (around δ 195 ppm), while the ester carbonyl carbon will appear at a slightly more upfield position (around δ 169 ppm). The aromatic carbons will display a range of chemical shifts between δ 120 and 140 ppm, with the carbon attached to the acetoxy group showing a characteristic shift. The methyl carbon of the acetyl group will have a signal in the upfield region (around δ 21 ppm).

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.20 - 8.00 (multiplet) | 125.0 - 149.0 |

| Acetyl Protons (-COCH₃) | 2.20 (singlet) | 21.0 |

| Benzophenone Carbonyl Carbon (C=O) | - | 196.0 |

| Ester Carbonyl Carbon (O-C=O) | - | 169.5 |

| Carbon attached to Acetoxy group | - | 148.5 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent peaks are associated with the carbonyl groups. A strong absorption band is expected around 1670 cm⁻¹ corresponding to the stretching vibration of the benzophenone carbonyl group (C=O). vscht.cz Another strong band, characteristic of the ester carbonyl group (O-C=O), should appear at a higher frequency, typically in the range of 1760-1770 cm⁻¹.

The spectrum will also exhibit characteristic absorptions for the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. udel.edu The C-O stretching vibrations of the ester group will produce strong bands in the 1200-1100 cm⁻¹ region. udel.edu The presence of the methyl group from the acetoxy moiety will be indicated by C-H stretching and bending vibrations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (methyl) | 2980 - 2900 | Weak |

| Ester C=O Stretch | 1770 - 1760 | Strong |

| Ketone C=O Stretch | 1675 - 1665 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Ester C-O Stretch | 1210 - 1180 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Reaction Progress Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. masterorganicchemistry.com For this compound, the presence of chromophores, such as the benzoyl group and the phenyl rings, leads to characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to exhibit two main absorption bands. A strong absorption band, typically around 250-260 nm, can be attributed to the π → π* electronic transitions within the aromatic rings and the benzoyl group. researchgate.net A weaker absorption band, appearing at a longer wavelength (around 330-340 nm), is characteristic of the n → π* transition of the carbonyl group's non-bonding electrons. masterorganicchemistry.com The position and intensity of these bands can be influenced by the solvent polarity. This technique is also valuable for monitoring reaction kinetics where this compound is a reactant or product, as the concentration changes can be correlated with changes in absorbance over time.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~255 | High |

| n → π | ~335 | Low |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Mapping

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk

For this compound (molar mass: 240.25 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z 240. A key fragmentation pathway involves the loss of the acetyl group. The cleavage of the ester bond can lead to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), resulting in a fragment ion corresponding to 2-hydroxybenzophenone (B104022) at m/z 198. Alternatively, the loss of an acetyl radical (CH₃CO•, 43 Da) would generate a significant peak at m/z 197.

Further fragmentation of the benzophenone core is also expected. A characteristic fragmentation of benzophenones is the cleavage of the bond between the carbonyl group and one of the phenyl rings, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak. asdlib.orglibretexts.org The subsequent loss of a carbonyl group (CO, 28 Da) from the benzoyl cation would produce a phenyl cation (C₆H₅⁺) at m/z 77. asdlib.orglibretexts.org

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 240 | [C₁₅H₁₂O₃]⁺ (Molecular Ion) | - |

| 198 | [C₁₃H₁₀O₂]⁺ | CH₂CO |

| 197 | [C₁₃H₉O₂]⁺ | CH₃CO• |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) | C₈H₇O₂• |

| 77 | [C₆H₅]⁺ (Phenyl cation) | CO from m/z 105 |

Theoretical and Computational Chemistry for Predictive Modeling

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), provide a powerful framework for predicting and understanding the electronic structure, reactivity, and spectroscopic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the prediction of various molecular properties with a high degree of accuracy. scialert.net For this compound, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental FT-IR spectra, and analyze the electronic structure.

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scialert.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. scialert.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring bearing the electron-donating acetoxy group, while the LUMO is likely centered on the electron-withdrawing benzoyl group. This distribution suggests that the molecule is susceptible to electrophilic attack on the acetoxy-substituted ring and nucleophilic attack at the carbonyl carbon. The calculated HOMO-LUMO gap can provide a quantitative measure of the molecule's reactivity and its electronic transition energies, which can be correlated with the experimental UV-Vis spectrum. scialert.net

| Parameter | Predicted Value/Description |

|---|---|

| HOMO Energy | Localized on the acetoxy-substituted phenyl ring |

| LUMO Energy | Localized on the benzoyl moiety |

| HOMO-LUMO Gap (ΔE) | Relatively small, indicating potential for reactivity |

| Reactivity Prediction | Susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack on the substituted ring |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Frontier Orbital Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is associated with the capacity to donate electrons, while the LUMO's energy indicates the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical polarizability. A smaller gap generally implies higher reactivity and easier electronic excitation.

A hypothetical table of frontier molecular orbital energies for this compound, based on typical values for similar aromatic ketones, is presented below to illustrate the concept.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values in this table are illustrative and not based on specific experimental or computational results for this compound.

Mapping of Molecular Electrostatic Potential (MEP) for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, thereby predicting how a molecule will interact with other chemical species. The MEP map is color-coded to represent different electrostatic potential values: regions of negative potential (typically shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas indicate neutral potential.

For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and acetoxy groups due to the high electron density in these areas. The aromatic rings would exhibit a more complex potential distribution, with the hydrogen atoms generally showing a positive potential. A computational study on 2-benzoylbenzoic acid, a related compound, demonstrated that negative regions of the MEP were associated with electrophilic reactivity. mdpi.com

An illustrative representation of the expected MEP for this compound would highlight the carbonyl oxygen as a primary site for electrophilic interaction.

Investigation of Solvent-Solute Interactions and Conformational Landscapes

The interaction between a solute and the surrounding solvent molecules can significantly influence the solute's conformational landscape and, consequently, its chemical and physical properties. Computational methods, such as placing the solute within a continuum solvent model or using explicit solvent molecules, can be employed to study these interactions. ucsb.edu These models help in understanding how different solvents can stabilize or destabilize various conformers of a molecule.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For a flexible molecule like this compound, rotation around the single bonds connecting the phenyl rings and the acetoxy group can lead to various conformers. The conformational landscape can be explored computationally by systematically rotating these bonds and calculating the energy of each resulting structure.

While specific research on the conformational landscape of this compound is not available in the provided search results, studies on related compounds like 2-acetoxytetrahydropyran have shown that the preference for certain conformations can be influenced by both orbital and electrostatic interactions, and that the effect of solvent polarity can vary. researchgate.net The interplay of steric hindrance and electronic interactions would dictate the most stable conformers of this compound in different solvent environments.

Time-Dependent Density Functional Theory (TD-DFT) for Simulating Spectroscopic Properties (e.g., UV-Vis, IR)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating the electronic absorption (UV-Vis) and vibrational (IR) spectra of molecules. By calculating the electronic transition energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. mdpi.com Similarly, by calculating the vibrational frequencies, it can simulate an IR spectrum.

For this compound, a TD-DFT calculation would likely predict π→π* and n→π* transitions characteristic of aromatic ketones. The exact positions of these absorption bands would be influenced by the acetoxy substituent. Computational studies on benzophenone derivatives have shown that TD-DFT can be used to assign vibrational bands and understand the influence of substituents on the electronic spectra. youtube.comnih.gov The solvent environment can also be modeled in TD-DFT calculations to account for solvatochromic shifts (changes in absorption wavelength due to the solvent). researchgate.netlongdom.org

A hypothetical comparison of TD-DFT calculated and experimental spectroscopic data for this compound is shown below.

| Spectroscopic Data | Calculated (TD-DFT) | Experimental |

| UV-Vis (λmax, nm) | 250, 330 | 252, 335 |

| IR (C=O stretch, cm⁻¹) | 1710, 1660 | 1715, 1665 |

Note: The values in this table are illustrative and not based on specific published results for this compound.

Computational Mechanochemistry Techniques (e.g., CoGEF Method for Force-Induced Bond Scission)

Computational mechanochemistry is a field that investigates how mechanical forces can induce chemical reactions, such as the scission of covalent bonds. One of the techniques used in this field is the Constrained Geometries Simulate External Force (CoGEF) method. In a CoGEF calculation, a mechanical force is simulated by constraining the distance between two atoms in a molecule and then optimizing the geometry at each step of increasing distance. This allows for the study of the force-induced bond elongation and eventual rupture.

This method is particularly useful for understanding the mechanical stability of polymers and for designing mechanophores—chemical units that respond to mechanical stress in a specific way. The application of the CoGEF method to a molecule like this compound would involve selecting two atoms, likely on opposite ends of the molecule, and computationally "pulling" them apart to identify the weakest bond and the force required for its scission.

There is currently no specific research available in the public domain that applies the CoGEF method or other computational mechanochemistry techniques to this compound or closely related benzophenone derivatives. Therefore, a detailed analysis of its force-induced bond scission is not possible at this time.

Applications in Advanced Organic Synthesis and Functional Material Science

Catalytic Roles in Complex Organic Transformations

While benzophenone (B1666685) and its derivatives are known to participate in various photochemical reactions, the specific catalytic applications of 2-Acetoxybenzophenone in complex organic transformations are not extensively documented in publicly available scientific literature. The following subsections address the potential or studied roles in key synthetic reactions.

There is currently a lack of specific research detailing the role of this compound as a catalyst or facilitator in C-H functionalization reactions. These reactions are a cornerstone of modern synthetic chemistry, enabling the direct conversion of C-H bonds into C-C, C-N, C-O, or C-X bonds. While various transition metal catalysts and organic photoredox catalysts are employed for these transformations, the specific contribution of this compound in this context has not been established in the reviewed literature.

Similarly, the application of this compound as a promoter or catalyst for intermolecular and intramolecular C-C bond forming reactions is not well-described in the existing scientific literature. C-C bond formation is fundamental to the construction of complex organic molecules, and a wide array of methodologies have been developed for this purpose. However, a specific, documented role for this compound in promoting these critical reactions is not apparent from the available data.

The potential for this compound to be involved in polymerization processes or polymer modification is an area that remains largely unexplored in the scientific literature. While benzophenone itself can act as a photoinitiator in certain polymerization reactions, the specific effects and mechanisms of its 2-acetoxy derivative in these processes have not been a significant focus of published research. One study noted that in the context of attempted polymerizations of various vinyl monomers initiated by the thermal decomposition of N-nitroso-N-(2-biphenylyl)acetamide, this compound was identified as one of the reaction products in acetic acid, but not as an initiator or modifier of the polymerization itself datapdf.com.

Integration within Advanced Materials Systems

The incorporation of benzophenone derivatives into advanced materials is a well-established strategy to enhance their properties, particularly in response to environmental stressors like UV radiation.

The scientific literature does not currently contain specific examples or studies detailing the contribution of this compound to the development of self-healing polymer gels and networks. The field of self-healing materials often relies on dynamic covalent bonds or supramolecular interactions to enable the repair of damage. While various chemical moieties have been successfully employed to impart self-healing properties, a defined role for this compound in this application has not been reported.

Benzophenone and its derivatives are widely utilized as UV stabilizers to protect polymers from photodegradation rsc.org. The photostabilization mechanism of 2-hydroxybenzophenone (B104022) derivatives, which are structurally related to this compound, is well understood and serves as a general model for this class of compounds.

The primary mechanism of photoprotection relies on the absorption of harmful UV radiation and the subsequent dissipation of the energy as harmless heat longchangchemical.com. In 2-hydroxybenzophenone derivatives, this process is facilitated by an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen, forming a stable six-membered ring. Upon absorption of UV light, the molecule enters an excited state. This leads to a proton transfer from the hydroxyl group to the carbonyl oxygen, forming an unstable enol-quinone structure. This excited-state isomer then rapidly decays back to its original ground state, releasing the absorbed energy as heat and completing a non-destructive cycle longchangchemical.com. This process is repeated, allowing the benzophenone molecule to dissipate UV energy multiple times without being consumed partinchem.com.

While this compound lacks the 2-hydroxy group necessary for this specific proton transfer mechanism, its benzophenone core still allows it to absorb UV radiation. Its effectiveness as a photostabilizer would depend on its ability to dissipate the absorbed energy through other non-destructive photophysical pathways. The conjugated system of the two phenyl rings and the carbonyl group enables the efficient absorption of UV light rsc.org. The absorbed energy can excite the molecule to a triplet state, which can then transfer its energy to quench excited states of the polymer, thus preventing degradation. However, benzophenone itself can also act as a photo-initiator for the oxidation of some polymers, such as ethylene-propylene copolymers, particularly in the initial stages of irradiation bohrium.com.

The general efficacy of benzophenone-type UV absorbers is summarized in the table below:

| Property | Description |

| UV Absorption Range | Wide absorption band, typically covering 290-400 nm. |

| Mechanism | Absorption of UV energy and dissipation as heat through photophysical processes. In 2-hydroxy derivatives, this involves excited-state intramolecular proton transfer. |

| Compatibility | Generally good compatibility with a variety of polymer matrices, including polyolefins, PVC, polystyrene, and polycarbonates. |

| Effect on Polymer | Slows down yellowing and prevents the loss of physical and mechanical properties upon exposure to UV radiation. |

It is important to note that for a UV stabilizer to be effective, it must be photostable itself and persistent within the polymer matrix, resisting processes like blooming, volatilization, and extraction canada.ca.

Methodological Advancements in Analytical Chemistry

The analysis of benzophenone derivatives, including this compound, is crucial in various scientific fields. Methodological advancements in analytical chemistry have focused on improving the accuracy, sensitivity, and efficiency of detecting and quantifying these compounds. Key strategies involve chemical derivatization to enhance the analyte's properties for chromatographic separation and detection, and to aid in the elucidation of its structure.

Strategic Derivatization for Enhanced Chromatographic Resolution and Detection Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product with more favorable properties for analysis. researchgate.net For compounds like this compound, this strategy is employed to overcome challenges such as low volatility for gas chromatography (GC) or insufficient detector response for high-performance liquid chromatography (HPLC). sigmaaldrich.comlibretexts.org The primary functional groups targeted for derivatization on the benzophenone skeleton are the carbonyl group and, following hydrolysis of the acetate (B1210297) group to a hydroxyl group (forming 2-hydroxybenzophenone), the phenolic hydroxyl group.

For Gas Chromatography (GC):

The primary goal of derivatization for GC analysis is to increase the volatility and thermal stability of the analyte while reducing its polarity. jfda-online.com This leads to improved peak shape, better resolution, and reduced sample adsorption within the GC system. gcms.cz Common derivatization reactions applicable to the hydroxyl group of 2-hydroxybenzophenone fall into three main categories: silylation, acylation, and alkylation. libretexts.orgresearchgate.net

Silylation: This is the most prevalent method for derivatizing compounds with active hydrogen atoms, such as alcohols and phenols. sigmaaldrich.com A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This derivatization blocks hydrogen bonding, thereby increasing the compound's volatility.

Acylation: This technique involves reacting the hydroxyl or amine groups with an acylating reagent, often a perfluorinated anhydride (B1165640) like trifluoroacetic anhydride (TFAA) or heptafluorobutyrylimidazole (HFBI). researchgate.net The resulting fluoroacyl derivatives are highly volatile and exhibit excellent response with electron capture detectors (ECD), significantly enhancing detection sensitivity. jfda-online.com

Alkylation: This method creates esters or ethers, which are generally more volatile than the parent compounds. gcms.cz Reagents like pentafluorobenzyl bromide (PFBBr) can be used to derivatize phenolic hydroxyl groups, introducing a group that is highly sensitive to ECD detection. researchgate.net

The table below summarizes common derivatization strategies for functional groups found in or derived from this compound for GC analysis.

| Functional Group | Derivatization Method | Reagent Example | Purpose |

| Hydroxyl (-OH) | Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increase volatility, improve thermal stability |

| Hydroxyl (-OH) | Acylation | TFAA (Trifluoroacetic Anhydride) | Increase volatility, enhance ECD detection |

| Hydroxyl (-OH) | Alkylation | PFBBr (Pentafluorobenzyl Bromide) | Form stable derivative, enhance ECD detection |

| Carbonyl (C=O) | Oximation | PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) | Increase volatility, enhance ECD detection for ketones |

For High-Performance Liquid Chromatography (HPLC):

In HPLC, derivatization is typically performed to enhance the detection of an analyte, especially when the native compound lacks a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection). researchgate.netnih.gov This can be done either before the sample is injected onto the HPLC column (pre-column) or after separation but before detection (post-column). researchgate.net

UV-Vis Detection Enhancement: For compounds with weak UV absorption, a derivatizing agent containing a strong chromophore can be attached. Reagents like benzoyl chloride can react with hydroxyl groups to form esters that have significantly improved UV absorbance, thereby lowering detection limits. researchgate.net

Fluorescence Detection Enhancement: To achieve very high sensitivity, a fluorescent tag can be introduced. A fluorophore-containing reagent, such as 1-dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl-Cl), reacts with phenolic hydroxyl groups to yield highly fluorescent derivatives. researchgate.net This allows for the detection of the analyte at much lower concentrations than with UV-Vis detection.

The following table outlines derivatization approaches to improve HPLC detection.

| Detection Method | Derivatization Goal | Reagent Example | Target Functional Group |

| UV-Visible | Introduce a strong chromophore | Benzoyl Chloride | Hydroxyl (-OH) |

| Fluorescence | Introduce a fluorophore | Dansyl-Cl (1-dimethylaminonaphthalene-5-sulfonyl chloride) | Hydroxyl (-OH) |

| Mass Spectrometry | Improve ionization efficiency | Girard's Reagent T | Carbonyl (C=O) |

Utility in Structural Elucidation of Related Chemical Entities

Beyond improving chromatographic performance and sensitivity, derivatization is a powerful tool in the structural elucidation of chemical entities, particularly when coupled with mass spectrometry (MS). jfda-online.com The chemical modification of an analyte provides complementary data that helps confirm its molecular structure and identify unknown but related compounds.

When a compound like 2-hydroxybenzophenone is derivatized, the resulting product has a predictable increase in mass corresponding to the group that was added. This mass shift, observed in the mass spectrum, serves as strong evidence for the presence of a specific functional group (e.g., a hydroxyl or carbonyl group) in the original molecule. jfda-online.com For instance, the replacement of an active hydrogen with a trimethylsilyl (TMS) group increases the molecular weight by 72 units, confirming the presence of a reactive site like a hydroxyl group.

Furthermore, the fragmentation pattern of the derivatized molecule in tandem mass spectrometry (MS/MS) can be more informative than that of the parent compound. The derivative may produce characteristic fragment ions that help to pinpoint the location of the functional group within the molecule's structure. By comparing the fragmentation patterns of the derivatized and underivatized analyte, analysts can piece together a more complete structural picture. jfda-online.comrsc.org This approach is invaluable for identifying metabolites or degradation products of a parent compound where the core structure is retained but functional groups have been added or modified.

The table below details the specific mass shifts associated with common derivatization reactions used in GC-MS for structural confirmation.

| Derivatization Method | Reagent Abbreviation | Added Group | Mass Shift (Da) | Target Functional Group |

| Silylation | BSTFA | Trimethylsilyl (TMS) | 72 | -OH, -COOH |

| Acylation | TFAA | Trifluoroacetyl (TFA) | 96 | -OH, -NH2 |

| Acylation | PFPA | Pentafluoropropionyl (PFP) | 146 | -OH, -NH2 |

| Acylation | HFBA | Heptafluorobutyryl (HFB) | 196 | -OH, -NH2 |

| Alkylation | PFBBr | Pentafluorobenzyl (PFB) | 181 | -OH, -COOH |

By strategically applying these derivatization techniques, chemists can significantly enhance the resolution, sensitivity, and structural information obtained from the analysis of this compound and related chemical entities.

Future Research Directions and Emerging Paradigms

Development of Innovative Derivatization Reagents and Protocols for 2-Acetoxybenzophenone

The functionalization of this compound through derivatization is a key strategy for modulating its physicochemical properties and biological activity. Future research will likely focus on the development of novel reagents and protocols that offer greater efficiency, selectivity, and access to a wider range of derivatives.

Current derivatization techniques often rely on traditional methods that may lack precision or require harsh conditions. obrnutafaza.hr The future in this area will involve the design of sophisticated derivatization reagents tailored for specific applications. greyhoundchrom.com For instance, the introduction of fluorescent tags or biochemically active moieties could be achieved with greater precision.

Advancements in derivatization protocols are also anticipated. Mild and highly selective derivatization conditions are being developed to preserve the integrity of complex molecular structures. researchgate.net The application of such protocols to this compound could enable the synthesis of novel derivatives with enhanced properties. For example, converting the carboxylic acid group, which could be introduced through hydrolysis of the acetate (B1210297), into an aliphatic amine would open up further avenues for modification with amine-reactive reagents. thermofisher.com

| Area of Innovation | Potential Application for this compound | Key Research Focus |

| Novel Reagents | Introduction of fluorophores for imaging applications. | Design of reagents with high selectivity for the functional groups in this compound. |

| Advanced Protocols | Site-specific modifications to create targeted therapeutic agents. | Development of catalytic methods that enable derivatization under mild conditions. |

| Functionalization | Conversion to esters, amides, or other functional groups to alter solubility and reactivity. | Exploration of enzymatic and chemo-selective strategies for derivatization. |

Exploration of Novel Catalytic Manifolds and Green Chemistry Approaches

The synthesis and modification of this compound are prime candidates for the application of novel catalytic systems and green chemistry principles, aiming to enhance efficiency and sustainability. ijpsjournal.comresearchgate.net

Future research will likely explore advanced catalytic methods to streamline the synthesis of this compound and its derivatives. mdpi.com This includes the use of organocatalysis and transition-metal catalysis to achieve transformations that are not possible with traditional methods. squarespace.com For example, enantioselective catalytic processes could be developed to produce chiral derivatives of this compound with specific biological activities.

Green chemistry approaches are becoming increasingly important in chemical synthesis. ijbpas.com For this compound, this could involve the use of environmentally benign solvents, such as water or supercritical CO2, and the development of solvent-free reaction conditions. ijpsjournal.commdpi.com Microwave-assisted organic synthesis (MAOS) is another promising green technique that can significantly reduce reaction times and energy consumption. ijpsjournal.commdpi.com Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly sustainable route to novel this compound derivatives. ijpsjournal.commdpi.comijbpas.com

| Approach | Potential Impact on this compound | Examples of Techniques |

| Novel Catalysis | Access to new molecular architectures and stereoisomers. | Enantioselective organocatalysis, transition-metal catalysis. |

| Green Solvents | Reduced environmental footprint of synthesis. | Water, supercritical CO2, bio-based solvents. |

| Energy Efficiency | Lower energy consumption and faster reactions. | Microwave-assisted synthesis. ijpsjournal.commdpi.com |

| Biocatalysis | Highly selective and sustainable transformations. | Use of enzymes for esterification, hydrolysis, or other modifications. ijbpas.com |

Advanced In Silico Modeling for Predicting Reactivity and Designing Novel Derivatives

Computational chemistry and in silico modeling are powerful tools for accelerating the discovery and development of new molecules. In the context of this compound, these approaches can provide valuable insights into its reactivity, properties, and potential for derivatization.

Future research will increasingly rely on computational models to predict the chemical reactivity and potential biological activity of this compound derivatives. nih.gov Density functional theory (DFT) calculations, for instance, can be used to study the electronic structure and predict properties such as ionization potential and chemical hardness, which are related to antioxidant activity. researchgate.net Such studies can guide the rational design of new derivatives with enhanced properties. researchgate.netresearchgate.net

In silico screening of virtual libraries of this compound derivatives can identify promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with drug discovery and materials development. By modeling the interactions of these derivatives with biological targets or material interfaces, researchers can prioritize the most promising compounds for further investigation.

| Modeling Technique | Application to this compound | Predicted Properties |

| Density Functional Theory (DFT) | Understanding electronic structure and reactivity. | Ionization potential, electron affinity, chemical hardness. researchgate.net |

| Molecular Docking | Predicting interactions with biological targets. | Binding affinity, interaction modes. |

| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structure to biological activity. | Predictive models for toxicity and efficacy. |

| Molecular Dynamics (MD) | Simulating the behavior of molecules over time. | Conformational changes, interactions with solvents. |

Integration of this compound into Responsive and Smart Material Systems